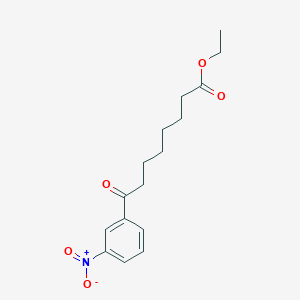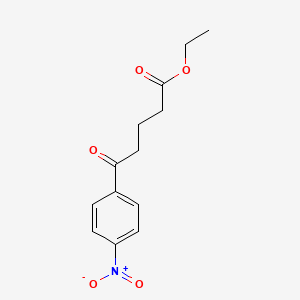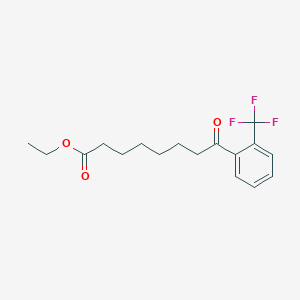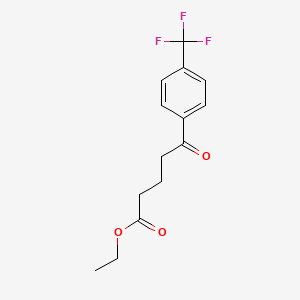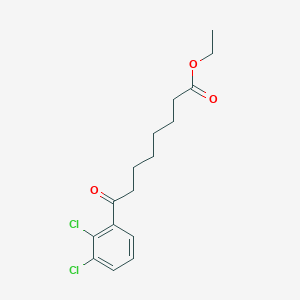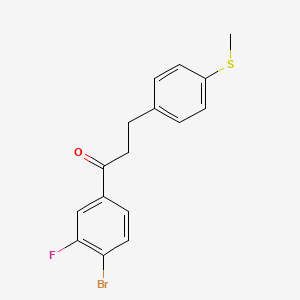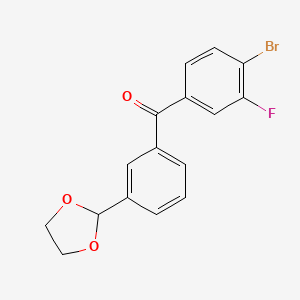
4-Bromo-3'-(1,3-dioxolan-2-YL)-3-fluorobenzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is an organic compound. It is used as a building block for the synthesis of many organic compounds .
Molecular Structure Analysis
The molecular formula of 4-Bromo-3’-(1,3-dioxolan-2-YL)-3-fluorobenzophenone is C16H12BrNO3 . Its molecular weight is 346.18 g/mol . The InChI code is 1S/C16H12BrNO3/c17-15-6-5-13 (9-14 (15)16-19-7-8-20-16)21-12-3-1-11 (10-18)2-4-12/h1-6,9,16H,7-8H2 .Physical And Chemical Properties Analysis
The compound has a density of 1.6±0.1 g/cm³ . Its boiling point is 445.0±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.1 mmHg at 25°C . The enthalpy of vaporization is 70.3±3.0 kJ/mol . The flash point is 222.9±28.7 °C . The index of refraction is 1.648 . The molar refractivity is 80.8±0.4 cm³ .Wissenschaftliche Forschungsanwendungen
Enhanced Brightness and Fluorescence in Nanoparticles
Research has demonstrated the use of bromo and fluoro substituted benzophenone derivatives in the synthesis of nanoparticles with enhanced brightness and fluorescence emission. These nanoparticles, particularly those synthesized using heterodifunctional polyfluorene building blocks, show high fluorescence quantum yields and can be tuned for longer wavelengths through energy transfer to specific dyes. This application is significant in the field of optical materials and sensors (Fischer, Baier, & Mecking, 2013).
Synthesis of Fluorinated Benzothiazepines and Pyrazolines
Fluorinated benzothiazepines and pyrazolines have been synthesized using bromo-fluorobenzaldehyde, demonstrating the utility of bromo and fluoro substituted benzophenones in the synthesis of complex organic compounds. Such compounds are of interest in medicinal chemistry and pharmaceutical research for their potential biological activities (Jagadhani, Kundlikar, & Karale, 2015).
Photodynamic Therapy Applications
Bromo and fluoro substituted benzophenone derivatives have been explored for their use in photodynamic therapy, particularly in the treatment of cancer. These compounds, when used as photosensitizers, have shown high singlet oxygen quantum yield, making them promising candidates for cancer therapy applications (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activities
Bromophenone derivatives, including those with bromo and fluoro substitutions, have been studied for their antimicrobial properties. Some of these compounds exhibit significant antibacterial and antifungal activities, which could be valuable in the development of new antimicrobial agents (Pundeer et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromo-3-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFO3/c17-13-5-4-11(9-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSUCDRNQGSBRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645069 |
Source


|
| Record name | (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-48-1 |
Source


|
| Record name | Methanone, (4-bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-3-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

